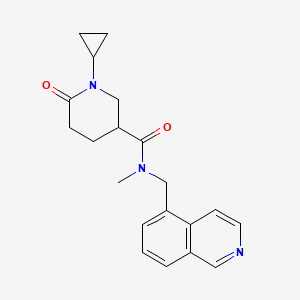![molecular formula C16H21NO5 B6032834 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
Mechanism of Action
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in dopamine-mediated signaling, which is thought to contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, a brain region implicated in reward and addiction. Additionally, 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine has been shown to increase the activity of the prefrontal cortex, a brain region involved in decision-making and impulse control.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine is its high selectivity for the dopamine D3 receptor. This allows for more specific targeting of this receptor, potentially reducing the risk of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine. One area of interest is the potential use of this compound in the treatment of drug addiction, particularly cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine, as well as its potential therapeutic applications in other neurological disorders.
Synthesis Methods
The synthesis of 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine involves several steps, including the reaction of 1,3-benzodioxole with 2-bromoacetic acid, followed by the reaction of the resulting product with 3-methoxypiperidine. The final product is then purified using column chromatography.
Scientific Research Applications
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a high selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(3-methoxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-11(16(18)17-7-3-4-13(9-17)19-2)22-12-5-6-14-15(8-12)21-10-20-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHDMVQCBHCDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)